molecular formula C7H12O2 B1626746 3-(2-Hydroxyethyl)cyclopentanone CAS No. 61478-19-1

3-(2-Hydroxyethyl)cyclopentanone

Cat. No.: B1626746
CAS No.: 61478-19-1
M. Wt: 128.17 g/mol
InChI Key: JWFAAVYVUOVXIC-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)cyclopentanone is an organic compound with the molecular formula C7H12O2. It features a cyclopentanone ring substituted with a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxyethyl)cyclopentanone can be synthesized through several methods. One common approach involves the aldol condensation of cyclopentanone with acetaldehyde, followed by reduction. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as diatomite stabilized potassium hydroxide, can enhance the efficiency of the aldol condensation process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Scientific Research Applications

3-(2-Hydroxyethyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)cyclopentanone involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopentanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)cyclopentanone is unique due to the presence of both a hydroxyethyl group and a cyclopentanone ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(2-hydroxyethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFAAVYVUOVXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512454
Record name 3-(2-Hydroxyethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61478-19-1
Record name 3-(2-Hydroxyethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(3,3-dimethoxycyclopentyl)ethanol (203.3 g, 1167 mmol), in Et2O (1000 mL) was treated with p-toluene sulfonic acid (6.66 g, 35.0 mmol) and stirred for 16 hrs. The solution was extracted with water (4×100 mL) and the combined extracts were concentrated under reduced pressure to give the title compound (142.33 g, 1110 mmol, 95% yield), as a dark brown oil. 1H NMR (500 MHz, CDCl3) δ ppm 3.64-3.76 (2 H, m), 2.41 (1 H, dd, J=17.85, 7.17 Hz), 2.24-2.35 (2 H, m), 2.13-2.23 (2 H, m), 1.82 (1 H, dd, J=18.01, 10.38 Hz), 1.64-1.77 (2 H, m), 1.49-1.60 (1 H, m). 13C NMR (126 MHz, CDCl3) δ ppm 219.75, 61.30, 45.21, 38.54, 38.41, 34.01, 29.67.
Quantity
203.3 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Hydroxyethyl)cyclopentanone
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3-(2-Hydroxyethyl)cyclopentanone
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3-(2-Hydroxyethyl)cyclopentanone
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3-(2-Hydroxyethyl)cyclopentanone
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3-(2-Hydroxyethyl)cyclopentanone
Reactant of Route 6
3-(2-Hydroxyethyl)cyclopentanone

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